5-Bromo-4-methyl-1H-indole-2-carboxamide
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Overview
Description
5-Bromo-4-methyl-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxamide typically involves the bromination of 4-methylindole followed by the introduction of a carboxamide group at the 2-position. One common method includes the reaction of 4-methylindole with bromine in the presence of a suitable solvent to yield 5-bromo-4-methylindole. This intermediate is then reacted with an appropriate carboxamide reagent under controlled conditions to produce the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-4-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-methyl-1H-indole-2-carboxamide include other indole derivatives such as 5-Bromoindole-2-carboxylic acid and 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives. These compounds share structural similarities but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-4-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H9BrN2O/c1-5-6-4-9(10(12)14)13-8(6)3-2-7(5)11/h2-4,13H,1H3,(H2,12,14) |
InChI Key |
JRYQTZLGKPZAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)N)Br |
Origin of Product |
United States |
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